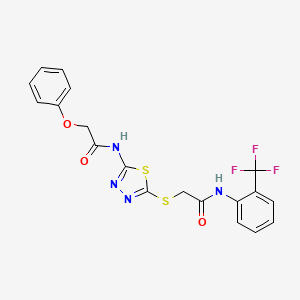![molecular formula C17H12N2O B2654278 4-Phenoxypyrrolo[1,2-a]quinoxaline CAS No. 338401-27-7](/img/structure/B2654278.png)
4-Phenoxypyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxypyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H12N2O . It belongs to the class of nitrogen-containing heterocyclic compounds known as quinoxalines .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, has been extensively studied . The synthesis can be achieved through various methods, including transition-metal-free synthesis . The construction of the pyrrolo[1,2-a]quinoxaline system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Molecular Structure Analysis
The molecular structure of 4-Phenoxypyrrolo[1,2-a]quinoxaline consists of a benzene ring fused to a pyrazine ring . The average mass of the molecule is 260.290 Da, and the monoisotopic mass is 260.094971 Da .Chemical Reactions Analysis
Quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, can undergo various chemical reactions . In these reactions, the quinoxaline derivative directly or indirectly fulfills the function of a 1,3-dipolar compound, determining the path to the formation of the final product .Applications De Recherche Scientifique
Antiparasitic Agents
Pyrrolo[1,2-a]quinoxalines have been studied as antiparasitic agents. They have shown potential in combating diseases like malaria and Leishmaniasis .
Antifungal Activity
Derivatives of pyrrolo[1,2-a]quinoxalines have demonstrated antifungal activity, making them a subject of interest in the development of new antifungal drugs .
Ligands of 5-HT3 Receptors
These compounds have been applied as ligands of 5-HT3 receptors. 5-HT3 receptors are a type of serotonin receptor found in the nervous system, and they play a key role in the regulation of various neurological processes .
Inhibitors of Human Protein Kinase CK2 and AKT Kinase
Pyrrolo[1,2-a]quinoxalines have been studied as inhibitors of human protein kinase CK2 and AKT kinase. These kinases are involved in cellular signaling and have implications in several diseases, including cancer .
Enzyme Inhibitors
These compounds have been studied as inhibitors of enzymes RAD51, FAAH, and MAGL. These enzymes are involved in DNA repair, endocannabinoid signaling, and lipid metabolism respectively .
Analgesic Activity
Some derivatives of pyrrolo[1,2-a]quinoxalines have shown to possess analgesic (pain-relieving) properties .
Antileukemic Activity
These compounds have been studied for their antileukemic activity, making them potential candidates for the development of new leukemia treatments .
Tuberculostatic Activity
Pyrrolo[1,2-a]quinoxalines have demonstrated tuberculostatic activity, indicating their potential use in the treatment of tuberculosis .
In addition to these applications, 4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been used as fluorescent probes . This wide range of applications provides motivation for synthetic chemists to develop new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives .
Safety and Hazards
While specific safety and hazard information for 4-Phenoxypyrrolo[1,2-a]quinoxaline was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Orientations Futures
Research on quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, is ongoing, with recent advances in transition-metal-free synthesis . Future developments are expected to focus on finding more efficient approaches toward the synthesis of quinoxaline rings and the development of new cytotoxic molecules for the treatment of human cancers .
Propriétés
IUPAC Name |
4-phenoxypyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCMRKISHSDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypyrrolo[1,2-a]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)


![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)



